N-(2-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a hybrid structure combining an acetamide backbone, a 1,2,4-oxadiazole ring, and a 2-oxo-1,2-dihydropyridine moiety. Its molecular formula is C₂₅H₂₂N₄O₄, with a molecular weight of 458.47 g/mol. The compound’s design integrates pharmacophoric elements known for bioactivity, such as the oxadiazole ring (a common bioisostere for ester or amide groups) and the ethoxyphenyl group, which may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-31-20-13-7-6-12-19(20)25-21(29)15-28-14-8-11-18(24(28)30)23-26-22(27-32-23)17-10-5-4-9-16(17)2/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQMDVQYIRVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
- Oxadiazole moiety : Known for its role in biological activity, particularly in anticancer and antimicrobial properties.
- Dihydropyridine structure : Associated with calcium channel blocking activity.
Biological Activity Overview
Recent studies have highlighted several areas of biological activity for this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by Hozien et al. demonstrated that derivatives of oxadiazole possess potent cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The oxadiazole ring is believed to play a critical role in this activity by disrupting bacterial cell wall synthesis .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate cytokine production and inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .
The biological effects of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : Its structural components allow it to interact with various cellular receptors, influencing signaling pathways critical for cell survival and apoptosis.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Hozien et al., 2020 | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| El-Mahdy et al., 2021 | Reported antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus. |
| Ali et al., 2020 | Showed anti-inflammatory effects in animal models with reduced levels of pro-inflammatory cytokines. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a 1,2,4-oxadiazole ring and a 2-oxo-dihydropyridine scaffold. Below is a comparative analysis with three analogous compounds, emphasizing functional groups, physicochemical properties, and reported bioactivities:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Variations: The target compound replaces the dioxothiazolidine group in the hypoglycemic analog with a 1,2,4-oxadiazole ring. Oxadiazoles are known for metabolic stability and enhanced binding to enzymes like kinases or proteases .
Physicochemical Properties: The ethoxyphenyl group increases lipophilicity (logP ~3.5 estimated) compared to the methoxyphenoxy analog (logP ~2.8) , suggesting improved blood-brain barrier penetration. The 2-oxo-dihydropyridine moiety may confer partial aromaticity, enhancing solubility compared to fully saturated analogs .
Bioactivity Gaps :
- While the hypoglycemic analog demonstrated 50% reduction in blood glucose levels in mice , the target compound’s oxadiazole-pyridine hybrid may shift activity toward anti-inflammatory or antimicrobial pathways, as seen in other oxadiazole derivatives.
Research Findings and Limitations
- Synthesis Challenges : The 1,2,4-oxadiazole ring requires high-temperature cyclization, which may reduce yield compared to simpler acetamide derivatives .
- Lack of Direct Bioactivity Data: No in vitro or in vivo studies on the target compound are cited in the evidence.
- Comparative Toxicity : The nitro group in the hypoglycemic analog raises toxicity concerns (e.g., mutagenicity), whereas the target compound’s ethoxy and methylphenyl groups may mitigate this risk.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
- Methodology :
- Multi-step synthesis typically involves coupling 3-(2-methylphenyl)-1,2,4-oxadiazole derivatives with 2-oxo-1,2-dihydropyridine intermediates. Key steps include cyclization of oxadiazole precursors and amide bond formation under reflux conditions .
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with bases (e.g., K₂CO₃) and catalysts (e.g., Pd for cross-coupling) to optimize yields. Reaction temperatures range from 25°C to 80°C .
- Purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity .
Q. How can structural confirmation of this compound be achieved?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH₃), oxadiazole (δ 8.2–8.5 ppm for aromatic protons), and dihydropyridinone (δ 6.5–7.0 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z ~450–460, matching the molecular formula (C₂₅H₂₃N₃O₄) .
- X-ray crystallography (if crystals are obtainable) using SHELX software provides definitive bond-length and angle data .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like kinases or receptors. The oxadiazole and dihydropyridinone moieties show high affinity for ATP-binding pockets .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict electron transfer behavior and stability under redox conditions .
- Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic regions, guiding derivatization for enhanced binding .
Q. What strategies resolve contradictions in reported bioactivity data for analogs?
- Methodology :
- Meta-analysis of SAR : Compare substituent effects (e.g., 2-methylphenyl vs. 4-chlorophenyl on oxadiazole) on IC₅₀ values. Methyl groups enhance lipophilicity but may reduce solubility, impacting in vivo efficacy .
- Experimental validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control variables like solvent effects (DMSO vs. aqueous buffers) .
Q. How can reaction conditions be optimized to mitigate byproduct formation?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, reducing DMF volume by 20% decreases dimerization byproducts .
- In-situ monitoring : FTIR or HPLC tracks intermediate formation (e.g., oxadiazole cyclization at 120°C), enabling real-time adjustments .
Methodological Challenges and Solutions
| Challenge | Solution | References |
|---|---|---|
| Low yield in oxadiazole cyclization | Use microwave-assisted synthesis (100°C, 30 min) to improve efficiency . | |
| Poor solubility in biological assays | Derivatize with PEG chains or use co-solvents (e.g., Cremophor EL) . | |
| Structural ambiguity in NMR | Apply 2D techniques (COSY, HSQC) to resolve overlapping signals . |
Key Structural and Functional Insights
- Oxadiazole ring : Enhances π-π stacking with aromatic residues in target proteins, critical for binding .
- Ethoxyphenyl group : Modulates logP values (~3.2), balancing membrane permeability and solubility .
- Dihydropyridinone core : Susceptible to oxidation; stability studies in PBS (pH 7.4) show 80% degradation after 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
